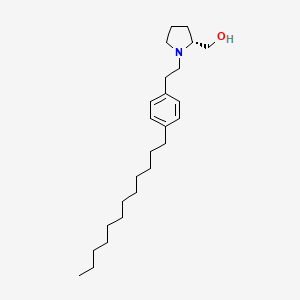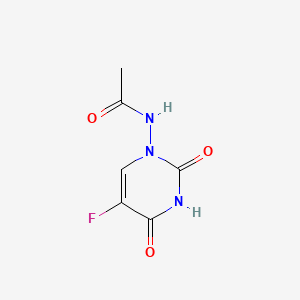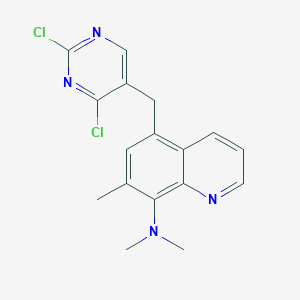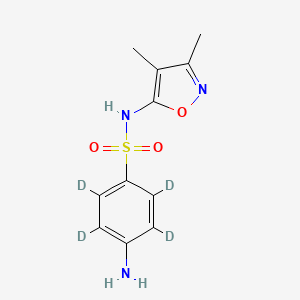
Sulfisoxazole-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfisoxazole-d4 is a deuterated form of sulfisoxazole, a sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics with a broad spectrum of activity against gram-positive and gram-negative organisms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfisoxazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfisoxazole-d4 involves the incorporation of deuterium atoms into the sulfisoxazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Catalytic Deuteration: Using a deuterium gas and a catalyst, hydrogen atoms in sulfisoxazole can be replaced with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Deuterium Gas: Utilized in the presence of a catalyst to facilitate the exchange.
Deuterated Solvents: Used to enhance the incorporation of deuterium into the molecule.
Análisis De Reacciones Químicas
Types of Reactions
Sulfisoxazole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfone Derivatives: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Sulfonamides: Produced from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Sulfisoxazole-d4 is widely used in scientific research, particularly in the fields of:
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of sulfisoxazole.
Metabolism Studies: To investigate the metabolic pathways and identify metabolites of sulfisoxazole.
Drug Interaction Studies: To understand how sulfisoxazole interacts with other drugs and compounds.
Biological Research: To explore the effects of sulfisoxazole on various biological systems and organisms.
Mecanismo De Acción
Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfisoxazole-d4 is unique due to its deuterated form, which makes it particularly useful in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and provide insights into the drug’s behavior in biological systems.
Propiedades
Fórmula molecular |
C11H13N3O3S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |
Clave InChI |
NHUHCSRWZMLRLA-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NO2)C)C)[2H] |
SMILES canónico |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
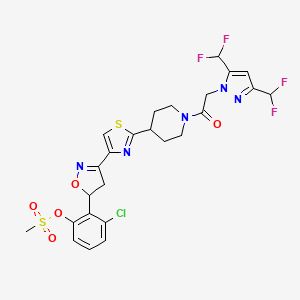

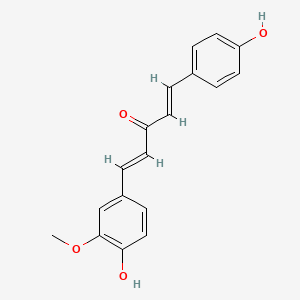
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)

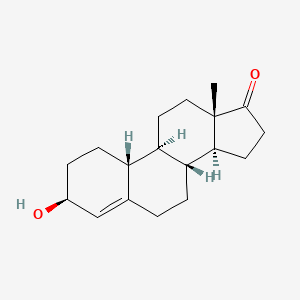
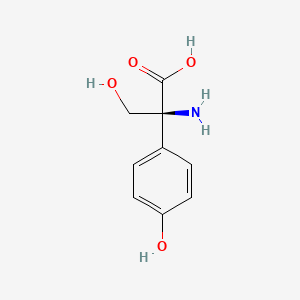
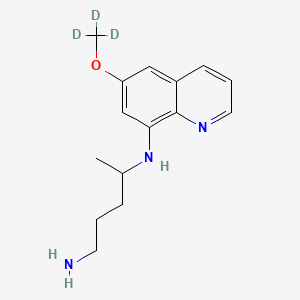
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
